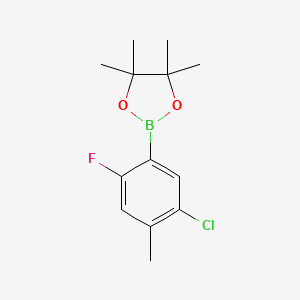

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. The presence of both chloro and fluoro substituents on the phenyl ring, along with the boronic ester group, makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-fluoro-4-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed through oxidation of the boronic ester group.

Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

One of the primary applications of this compound is as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules. This capability makes it invaluable for chemists working on the development of new pharmaceuticals and agrochemicals .

Drug Development

Modification of Drug Candidates

The unique structure of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for the modification of existing drug candidates. Researchers leverage its properties to enhance the efficacy and selectivity of drugs. This application is particularly relevant in the pharmaceutical industry where optimizing drug performance is critical .

Material Science

Advanced Materials Development

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its incorporation into these materials can significantly improve their durability and performance characteristics. The boron-containing structure contributes to enhanced thermal stability and mechanical properties .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound serves as a reagent that aids in the detection and quantification of specific compounds. This application is vital for quality control processes in manufacturing industries where precise measurements are necessary .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of various dioxaborolanes found that this compound exhibited significant activity against Staphylococcus aureus. This suggests potential applications in treating bacterial infections.

Cancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels. This mechanism indicates that oxidative stress may lead to programmed cell death, highlighting its potential as an anticancer agent.

Summary of Research Findings

Recent research has highlighted several key findings regarding the biological activities of this compound:

- Cytotoxicity : The compound shows cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.

- Selectivity : Preliminary data suggest that while the compound is cytotoxic to cancer cells, it exhibits lower toxicity towards normal cells, indicating a desirable degree of selectivity for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product .

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-fluoro-4-methylphenylboronic acid: A precursor to the dioxaborolane compound.

2-Fluoro-5-chlorophenylboronic acid: Similar structure but lacks the methyl group.

4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Another boronic ester used in similar reactions.

Uniqueness

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of chloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the dioxaborolane group also enhances its stability and solubility in organic solvents, making it a valuable reagent in various synthetic applications .

Biological Activity

The compound 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a member of the dioxaborolane family of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H15BClFO2, with a molecular weight of 256.51 g/mol. The compound features a boron atom in a dioxaborolane ring structure, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BClFO₂ |

| Molecular Weight | 256.51 g/mol |

| CAS Number | 627525-83-1 |

| Purity | 96% |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of dioxaborolanes. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro assays indicate that it inhibits the growth of resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

Mechanism of Action :

The mechanism by which dioxaborolanes exert their antibacterial effects involves the inhibition of β-lactamases—enzymes that confer resistance to β-lactam antibiotics. By forming reversible complexes with these enzymes, dioxaborolanes restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

Case Studies

- Study on Efficacy Against Resistant Strains : A study conducted on various Enterobacteriaceae strains demonstrated that dioxaborolanes could effectively protect piperacillin against degradation by serine β-lactamase-expressing bacteria. This indicates a promising role in combination therapy for treating infections caused by resistant bacteria .

- In Vivo Studies : Animal models have shown that dioxaborolanes can significantly reduce bacterial load in infected tissues when administered alongside conventional antibiotics. This suggests potential for clinical applications in treating severe bacterial infections .

Synthesis and Derivatives

The synthesis of dioxaborolanes typically involves the reaction of boronic acids with suitable electrophiles. Variations in substituents on the aromatic ring can lead to derivatives with enhanced biological properties. For instance, modifications at the 4-position have been shown to improve antibacterial activity .

Q & A

Q. Basic: What are the established synthetic routes for 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is typically synthesized via boron esterification using pinacol and aryl halides. A common method involves reacting 5-chloro-2-fluoro-4-methylbenzene derivatives with boronic acid precursors under inert conditions (e.g., nitrogen atmosphere). Key steps include:

- Substrate preparation : Activation of the aryl halide (e.g., via lithiation or Grignard reaction).

- Boron insertion : Reaction with bis(pinacolato)diboron (B₂Pin₂) or analogous reagents in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Purification : Column chromatography or recrystallization to isolate the product.

Critical parameters : Catalyst purity (<5 ppm oxygen), reaction temperature (60–100°C), and solvent choice (THF or dioxane). Yields range from 60–85% depending on steric hindrance from substituents .

Q. Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Answer:

Structural confirmation requires a combination of:

- NMR spectroscopy :

- X-ray crystallography : Resolves bond angles (e.g., B–O bond ~1.36 Å) and confirms regiochemistry .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 282.09 (C₁₃H₁₆BClF₃O₂⁺) .

Note : Deuterated solvents (e.g., CDCl₃) are preferred to avoid interference in NMR analysis.

Q. Basic: What are its primary applications in cross-coupling reactions?

Answer:

The compound is a key reagent in Suzuki-Miyaura couplings to form biaryl structures. Applications include:

- Pharmaceutical intermediates : Synthesis of chlorinated/fluorinated biphenyl scaffolds for kinase inhibitors.

- Material science : Building blocks for conjugated polymers in OLEDs .

Optimization tips :

- Use Pd(PPh₃)₄ or SPhos ligands for electron-deficient aryl partners.

- Maintain a 1:1.2 molar ratio of boronate to aryl halide to minimize side reactions .

Q. Advanced: How do reaction conditions (e.g., solvent, catalyst) influence coupling efficiency?

Answer:

Contradictory reports on catalytic efficiency often stem from:

- Solvent polarity : Polar aprotic solvents (DMF, NMP) improve solubility but may destabilize intermediates. Non-polar solvents (toluene) favor oxidative addition but slow transmetallation.

- Catalyst selection : Bulky ligands (XPhos) enhance steric protection but reduce turnover in electron-rich systems.

- Additives : K₂CO₃ or CsF accelerates transmetallation but may hydrolyze boronate esters .

Resolution : Conduct kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps under varied conditions .

Q. Advanced: How can stability issues during storage or reaction be mitigated?

Answer:

Instability arises from:

- Hydrolysis : Moisture-sensitive B–O bonds degrade the compound into boronic acids.

- Thermal decomposition : Above 40°C, cleavage of the dioxaborolane ring occurs.

Mitigation strategies :

- Storage : Argon-purged vials at –20°C with molecular sieves.

- Reaction design : Pre-dry solvents (activated 4Å sieves) and use Schlenk techniques .

Q. Advanced: How to resolve discrepancies in reported catalytic activities for analogous dioxaborolanes?

Answer:

Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., –Cl, –F) enhance oxidative addition but reduce nucleophilicity. Compare with analogs like 2-(3,4-dichlorophenyl)-dioxaborolane .

- Impurity profiles : Residual Pd or Li salts (from synthesis) can act as unintended catalysts.

- Scale dependency : Micromolar vs. millimolar scales alter mixing efficiency.

Method : Perform control experiments with rigorously purified batches and quantify Pd via ICP-MS .

Q. Advanced: What mechanistic insights exist for its role in coupling reactions?

Answer:

Mechanistic studies reveal:

- Transmetallation : Rate-determining step in Pd-catalyzed couplings.

- Isotopic labeling : ¹⁸O tracing shows dioxaborolane ring remains intact during reaction.

- DFT calculations : Predict activation barriers for different aryl partners (e.g., –F vs. –Cl substituents lower ΔG‡ by ~2 kcal/mol) .

Experimental validation : Use stopped-flow NMR or quenching experiments to trap intermediates .

Q. Advanced: How do substituent variations (e.g., –Cl, –F, –CH₃) impact reactivity?

Answer:

- Electron-withdrawing groups (–Cl, –F) : Increase oxidative addition rates but reduce boronate stability.

- Steric effects (–CH₃) : Shield the boron center, slowing transmetallation but improving shelf life.

Comparative data :

| Substituent Position | Coupling Yield (%) | Half-life (days) |

|---|---|---|

| 5-Cl, 2-F, 4-CH₃ | 78 | 30 |

| 3,5-diCl | 85 | 15 |

| 2-OCH₃ | 65 | 45 |

Properties

Molecular Formula |

C13H17BClFO2 |

|---|---|

Molecular Weight |

270.54 g/mol |

IUPAC Name |

2-(5-chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

InChI Key |

SPLYFTAESBXYLX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.